Cas no 2680625-56-1 (benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate)

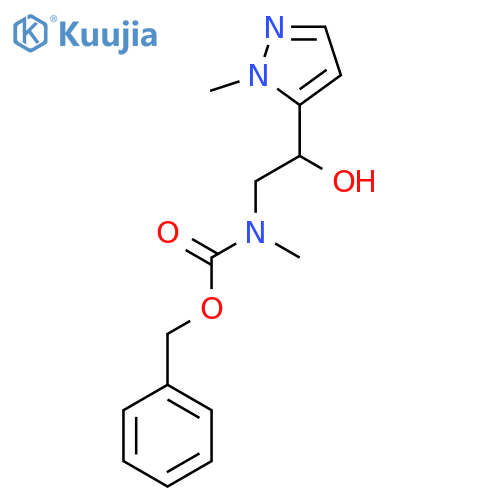

2680625-56-1 structure

商品名:benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate

benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate

- 2680625-56-1

- EN300-28287965

- benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate

-

- インチ: 1S/C15H19N3O3/c1-17(10-14(19)13-8-9-16-18(13)2)15(20)21-11-12-6-4-3-5-7-12/h3-9,14,19H,10-11H2,1-2H3

- InChIKey: HBQTVQMYLGQLQJ-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=NN1C)CN(C(=O)OCC1C=CC=CC=1)C

計算された属性

- せいみつぶんしりょう: 289.14264148g/mol

- どういたいしつりょう: 289.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 67.6Ų

benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28287965-1.0g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 1.0g |

$1414.0 | 2025-03-19 | |

| Enamine | EN300-28287965-5.0g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 5.0g |

$4102.0 | 2025-03-19 | |

| Enamine | EN300-28287965-5g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 5g |

$4102.0 | 2023-09-08 | ||

| Enamine | EN300-28287965-0.05g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 0.05g |

$1188.0 | 2025-03-19 | |

| Enamine | EN300-28287965-1g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 1g |

$1414.0 | 2023-09-08 | ||

| Enamine | EN300-28287965-0.5g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 0.5g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-28287965-2.5g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 2.5g |

$2771.0 | 2025-03-19 | |

| Enamine | EN300-28287965-10.0g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 10.0g |

$6082.0 | 2025-03-19 | |

| Enamine | EN300-28287965-0.1g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 0.1g |

$1244.0 | 2025-03-19 | |

| Enamine | EN300-28287965-0.25g |

benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |

2680625-56-1 | 95.0% | 0.25g |

$1300.0 | 2025-03-19 |

benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

2680625-56-1 (benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬